

Chemical Structure and Biosynthesis

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Compound Focus: Aurodox

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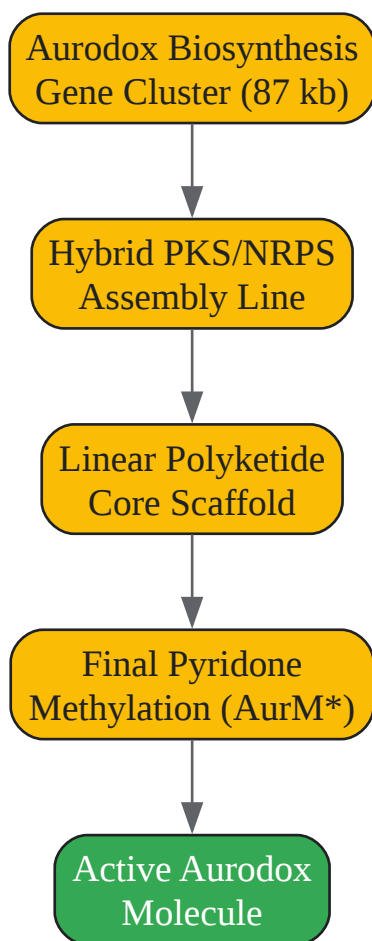
Aurodox features a linear polyketide backbone with a pyridone group critical for its anti-T3SS activity [1] [2]. Its biosynthesis is directed by an **87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS)** gene cluster [1].

The core biosynthesis closely resembles that of kirromycin, with a key differentiating step being the methylation of the pyridone group, which is the final step catalyzed by the enzyme AurM* [1]. This methylation is essential for conferring **aurodox**'s unique T3SS inhibitory properties [1].

The table below outlines the core domains of the **aurodox** biosynthetic gene cluster (BGC) and their proposed functions:

Gene/Module	Proposed Function
aurAI	Primary PKS; disruption abolishes aurodox production [1]
Hybrid PKS/NRPS	Assembly of the linear polyketide backbone [1]
aurM*	Final pyridone methylation step [1]

The following diagram illustrates the key stages of **aurodox** biosynthesis from the core gene cluster:



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Mechanism of Action: Dual Activities

Aurodox possesses two distinct mechanisms of biological activity, which are structurally separable.

Antivirulence Activity: T3SS Inhibition

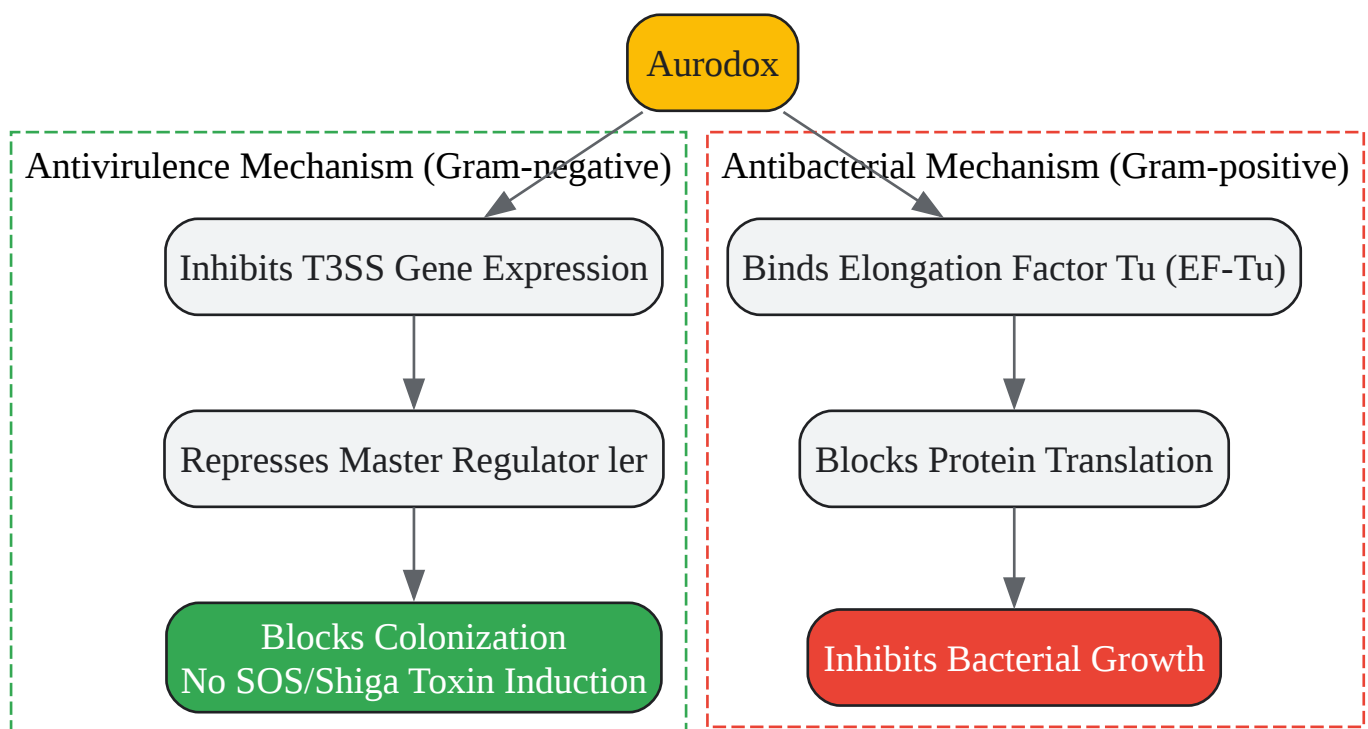
Aurodox inhibits the T3SS by repressing the expression of virulence genes at the transcriptional level [3]. In enterohemorrhagic *E. coli* (EHEC), it downregulates the master regulator **Ler**, which controls the entire Locus of Enterocyte Effacement (LEE) pathogenicity island [3]. This action prevents the formation of attachment and effacement (A/E) lesions on host cells, blocking colonization [3] [4].

Crucially, this inhibition occurs **without affecting bacterial growth** and **does not induce the SOS response** (unlike traditional antibiotics), thereby avoiding the risk of stimulating Shiga toxin production in STEC [3] [4].

Antibacterial Activity: EF-Tu Inhibition

Aurodox's original, known antibacterial mechanism involves binding to elongation factor Tu (EF-Tu) [3]. This binding locks EF-Tu in its GTP-bound state, preventing its dissociation from the ribosome and thereby halting protein translation [3]. This effect is primarily observed in Gram-positive bacteria, with minimal impact on *E. coli* growth at concentrations used in T3SS studies [3].

The diagram below summarizes these two distinct mechanisms:



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Key Experimental Protocols for T3SS Inhibition

Research on **aurodox**'s antivirulence properties employs specific methodologies to assess its effect on secretion and virulence.

T3SS Secretion Assay

This standard assay evaluates the compound's ability to inhibit effector protein secretion [3].

- **Procedure:** Pathogens (EPEC, EHEC, *C. rodentium*) are cultured in T3SS-inducing media with sub-inhibitory concentrations of **Aurodox** (e.g., 1.5-5 µg/mL). Cultures are grown to mid-log phase, and bacterial cells are separated from the culture supernatant by centrifugation. Secreted proteins in the supernatant are precipitated and analyzed by **SDS-PAGE** and **Coomassie staining** or **Western Blot**. A concentration-dependent reduction in effector proteins (Tir, EspB, EspD) is observed, while general secretion (e.g., EspP) and cellular protein profiles remain unchanged [3].

In Vitro Infection (A/E Lesion) Assay

This assay visualizes the functional consequence of T3SS inhibition on host cells [3].

- **Procedure:** Epithelial cells (e.g., HeLa cells) are infected with GFP-expressing bacteria (e.g., EHEC) pre-treated with or without **Aurodox**. After infection, host cell actin is stained (e.g., with phalloidin) and visualized by **fluorescence microscopy**. **Aurodox** treatment results in a significant reduction of actin pedestals (A/E lesions), demonstrating inhibition of host cell colonization [3].

Transcriptomic Analysis (RNA-seq)

This method identifies the genetic regulatory mechanism of **aurodox** [3] [5].

- **Procedure:** Bacterial pathogens are treated with **Aurodox** under T3SS-inducing conditions. Total RNA is extracted, and cDNA libraries are prepared for **RNA sequencing**. Differential gene expression analysis reveals significant downregulation of the LEE regulon and its master regulator, *ler*, confirming transcriptional repression as the primary mode of action [3].

Therapeutic Potential and Derivative Studies

Research supports **aurodox**'s potential as a therapeutic, particularly for Shiga toxin-producing *E. coli* (STEC) infections.

- **In Vivo Efficacy:** In a murine model using *C. rodentium* producing Stx2d (a model for STEC-HUS), treatment with **Aurodox** (25 mg/kg) reversed weight loss, improved survival by 50%, and protected against Stx-mediated renal damage [4].
- **Microbiome Impact:** **Aurodox** treatment caused distinct, potentially beneficial changes in the gut microbiome (e.g., blooms in *Akkermansia muciniphila*) that were different from the dysbiosis caused by traditional antibiotics [4].
- **Structure-Activity Relationship (SAR):** Synthesis of 15 **aurodox** derivatives revealed the pyridone moiety is critical for T3SS inhibition. Researchers successfully created a highly selective derivative with T3SS inhibition equivalent to **aurodox** but 69-fold less antibacterial activity, confirming the two activities are separable and have distinct targets [2].

Summary of Key Quantitative Data

The table below consolidates key quantitative findings from recent **aurodox** research:

Parameter	Experimental Value/Detail	Context & Significance
In Vitro T3SS IC ₅₀	~1.5 µg/mL (~1.2 µM)	Concentration for initial inhibition of effector secretion [3]
Full T3SS Inhibition	5 µg/mL (~6 µM)	Concentration that abolishes detectable effector proteins [3]
In Vivo Dosage	25 mg/kg	Effective oral dose in <i>C. rodentium</i> (Stx2d) murine model [4]
BGC Size	87 kb	Length of the hybrid PKS/NRPS biosynthetic gene cluster [1]
Selectivity Index	69-fold	For a key derivative (T3SS inhibition vs. antibacterial activity) [2]

Aurodox represents a promising template for developing novel antivirulence drugs. Its well-defined structure, elucidated biosynthetic pathway, and clear dual mechanism of action provide a strong foundation for future work, including medicinal chemistry optimization and further preclinical development.

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